![molecular formula C24H21N3O2S B2606941 N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide CAS No. 941967-61-9](/img/structure/B2606941.png)

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

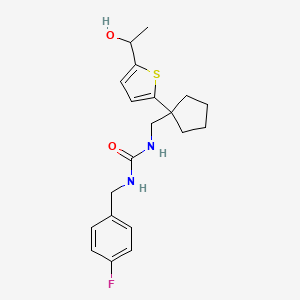

“N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide” is a complex organic compound that belongs to the class of compounds known as thiazolo[4,5-b]pyridines . These compounds are characterized by a fused ring system consisting of a thiazole ring and a pyridine ring .

Synthesis Analysis

The synthesis of thiazolo[4,5-b]pyridines often involves the annulation of a pyridine ring to a thiazole or thiazolidine derivative . This results in a bicyclic scaffold with multiple reactive sites, which allows for a wide range of modifications .Molecular Structure Analysis

The molecular structure of “N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide” would be characterized by the presence of a thiazolo[4,5-b]pyridine core, along with ethoxy, pyridin-2-ylmethyl, and cinnamamide substituents .Chemical Reactions Analysis

The chemical reactions involving thiazolo[4,5-b]pyridines can be diverse, depending on the substituents present on the molecule . For instance, the interaction of 2-substituted thiazol-4-ylamines with certain compounds can lead to the formation of 5-(dichloromethyl)thiazolo[4,5-b]pyridin-6-ylmethanones .Aplicaciones Científicas De Investigación

1. Synthesis and Anticancer Activity

Two new Co(II) complexes containing similar structural features to N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide were synthesized and exhibited potential anticancer activities. Specifically, their cytotoxicity was tested against the human breast cancer cell line MCF 7, showing the potential application of these compounds in cancer treatment research (Vellaiswamy & Ramaswamy, 2017).

2. Antiviral Activity and COVID-19 Research

Compounds structurally related to N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide were designed, synthesized, and characterized, showing antiviral activity. Specifically, their potential as COVID-19 inhibitors was investigated through molecular docking and dynamics simulations against the SARS-CoV-2 main protease, highlighting the significance of these compounds in antiviral research (Alghamdi et al., 2023).

3. Structural Characterization and Hydrogen Bonding Studies

Structural characterization and analysis of hydrogen bonding in mono-hydrobromide salts of compounds closely related to N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide were conducted. This research offers insights into the molecular conformations and intermolecular interactions, providing foundational knowledge for further applications in various scientific fields (Böck et al., 2021).

4. Antimicrobial Activity

Studies on benzothiazole derivatives, which share structural similarities with N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide, have shown significant antimicrobial activities. These compounds were effective against various bacteria and fungi, indicating their potential application in developing new antimicrobial agents (Nam et al., 2010).

5. Thiazole Derivative Synthesis and Antimicrobial Properties

Research into the synthesis of thiazole derivatives and their antimicrobial activities has highlighted the importance of these compounds in addressing bacterial and fungal infections. This work paves the way for the development of new antimicrobial agents and the exploration of their broader applications (Wardkhan et al., 2008).

Direcciones Futuras

The future research directions for thiazolo[4,5-b]pyridines could involve exploring their potential applications in medicinal chemistry, given their broad spectrum of pharmacological activities . Additionally, the development of novel synthetic techniques could enable the creation of new thiazolo[4,5-b]pyridine derivatives with diverse structural modifications .

Propiedades

IUPAC Name |

(E)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2S/c1-2-29-20-12-8-13-21-23(20)26-24(30-21)27(17-19-11-6-7-16-25-19)22(28)15-14-18-9-4-3-5-10-18/h3-16H,2,17H2,1H3/b15-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUOHMXRCHOIDC-CCEZHUSRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2606860.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2606862.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2606865.png)

![(E)-5-methyl-N-phenyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2606868.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2606869.png)

![N-methyl-2-(2-phenoxyacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2606874.png)

![1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)prop-2-en-1-one](/img/structure/B2606876.png)

![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2606878.png)